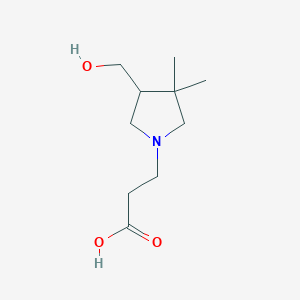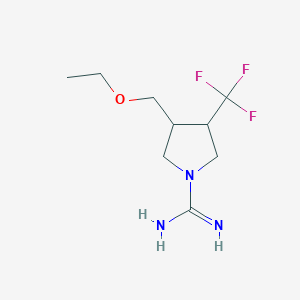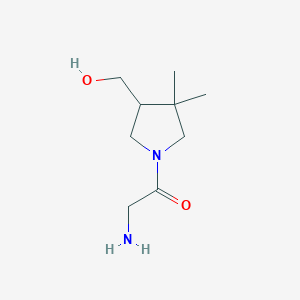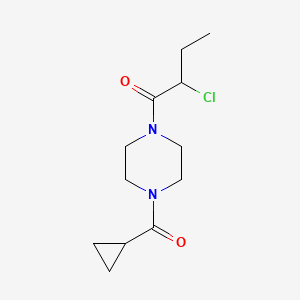
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H19ClN2O2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Cyproconazole Crystal Structure : The crystal structure of cyproconazole (related to the chemical structure of interest) exhibits complex interactions, including hydrogen bonds and weak C—H⋯π interactions, forming columns along the a-axis in the crystal structure. This structural arrangement is crucial for understanding the compound's properties and potential applications in fungicides (Kang et al., 2015).
Potential Antimalarial Agents
Antimalarial Activity : Certain piperazine derivatives have shown potential as antimalarial agents. The structural analysis of these compounds emphasizes the importance of specific substituents and molecular conformations for their activity, highlighting their potential in antimalarial drug development (Cunico et al., 2009).
Catalytic Applications
Magnetic Nanocatalyst in Synthesis : A novel magnetic nanocatalyst based on 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles has been developed. Its catalytic activity in the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols demonstrates its potential in enhancing reaction efficiency and facilitating easy catalyst recovery, indicating broad applicability in various synthetic processes (Pourghasemi Lati et al., 2018).
Medical Research Applications
Anticancer and Antituberculosis Studies : Piperazine derivatives have been studied for their anticancer and antituberculosis properties. The synthesis of certain [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and subsequent screening have shown promising results, indicating their potential in therapeutic applications (Mallikarjuna et al., 2014).
Complex Formation and Drug Delivery
Molecular Association Studies for Antidiabetic Compounds : The molecular association between a specific aryl piperazine compound and 2-hydroxypropyl-β-cyclodextrin has been explored. This association enhances solubility and maintains the activity of the antidiabetic compound, suggesting its potential in improving drug delivery systems (Devine et al., 2020).
Mécanisme D'action
Target of Action
It is used in the synthesis of esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Mode of Action
Given its use in the synthesis of esaprazole analogs, it may interact with its targets in a manner similar to these compounds .
Biochemical Pathways
Given its role in the synthesis of esaprazole analogs, it may influence pathways related to σ1 binding and neuroprotection .
Result of Action
Given its use in the synthesis of esaprazole analogs, it may have similar effects, including σ1 binding and neuroprotective properties .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with certain receptor proteins, influencing their activity. For instance, it may interact with sigma receptors, which are involved in modulating neurotransmitter release and cell survival pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can influence cell function by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are crucial for understanding the potential therapeutic applications of the compound in treating diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, the compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Threshold effects have been observed, where the compound shows a dose-dependent increase in efficacy up to a certain point, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues or cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways.
Propriétés
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-10(13)12(17)15-7-5-14(6-8-15)11(16)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWBNNVOPWMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)


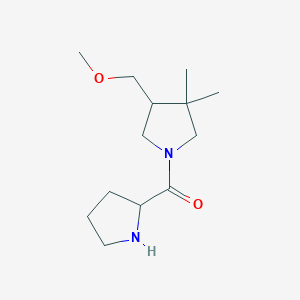
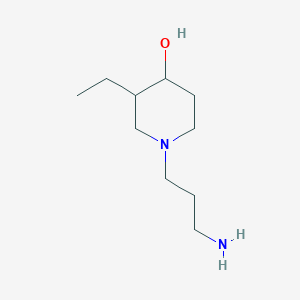

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

